molecular formula C13H7ClF3NO2 B13923906 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid

Cat. No.: B13923906
M. Wt: 301.65 g/mol
InChI Key: CIGQHGGYHBDEHX-UHFFFAOYSA-N
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Description

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid is a chemical compound of interest in advanced research and development, particularly as a sophisticated synthetic intermediate. It belongs to the class of trifluoromethylpyridine (TFMP) derivatives, which are recognized as important building blocks in the creation of modern agrochemicals and pharmaceuticals . The incorporation of the trifluoromethyl group is a common strategy in medicinal and agrochemistry, as it can significantly influence a molecule's biological activity, metabolic stability, and lipophilicity . While the specific applications for this exact compound are not fully detailed in the literature, TFMP derivatives are a cornerstone in the development of solutions for complex challenges. In the agrochemical sector, similar compounds have been utilized in the synthesis of herbicides, insecticides, and fungicides . In the pharmaceutical industry, TFMP-based molecules have led to approved drugs and a pipeline of clinical candidates for conditions such as viral infections and cancer, demonstrating the high value of this chemical scaffold . Researchers will find this benzoic acid derivative a valuable intermediate for constructing more complex molecules, exploring structure-activity relationships, or developing novel active ingredients. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO2/c14-10-5-9(13(15,16)17)6-18-11(10)7-1-3-8(4-2-7)12(19)20/h1-6H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGQHGGYHBDEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution (SNAr) on Pyridine Derivative

One common method involves nucleophilic aromatic substitution where a 3-chloro-5-(trifluoromethyl)pyridin-2-ol intermediate reacts with a benzoic acid derivative or its ester to form the ether or direct C-C linkage.

  • Starting materials: 3-chloro-5-(trifluoromethyl)pyridin-2-ol and 4-halo-substituted benzoic acid derivatives (e.g., 4-bromobenzoic acid or ethyl 4-hydroxybenzoate).
  • Reaction conditions: Base such as potassium carbonate or triethylamine in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature: Typically heated to 80–120 °C to facilitate substitution.
  • Outcome: Formation of the aryl-pyridinyl ether or direct aryl linkage, followed by hydrolysis if esters are used to yield the carboxylic acid.

This method benefits from the activating effect of the trifluoromethyl group, which stabilizes the intermediate Meisenheimer complex in SNAr reactions, improving yields and selectivity.

Metalation and Carboxylation of Pyridine Precursors

Another approach involves the lithiation of halogenated trifluoromethylpyridine derivatives followed by carboxylation:

  • Step 1: Treatment of 3-chloro-5-(trifluoromethyl)pyridine with strong bases such as tert-butyllithium (t-BuLi) or n-butyllithium at low temperatures (–80 to –40 °C) to generate the corresponding organolithium intermediate.
  • Step 2: Reaction of this intermediate with electrophilic carbon dioxide sources such as dry ice (solid CO₂) to introduce the carboxyl group at the desired position.
  • Step 3: Acidification and work-up to yield the carboxylic acid derivative.

This method is described in patents for related trifluoromethylated benzoic acids and adapted for pyridine analogs. The use of lithium diisopropylamide (LDA) or tetramethylethylenediamine (TMEDA) as ligands can enhance lithiation efficiency.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Negishi couplings are employed to form the bond between the pyridine ring and the benzenecarboxylic acid moiety:

  • Reactants: Halogenated pyridine derivatives (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-yl bromide) and boronic acid or ester derivatives of benzoic acid.
  • Catalysts: Pd(PPh₃)₄ or Pd(dppf)Cl₂.
  • Conditions: Base (e.g., K₂CO₃), polar solvents (e.g., dioxane/water mixtures), heated at 80–100 °C.
  • Post-reaction: Hydrolysis of ester groups if needed to yield the free carboxylic acid.

Cross-coupling offers high regioselectivity and functional group tolerance, making it a preferred route in complex molecule synthesis.

Reaction Conditions and Optimization

Parameter Typical Conditions Impact on Yield and Purity Notes and References
Solvent DMF, THF, Dioxane/Water Polar aprotic solvents improve nucleophilicity DMF preferred for SNAr reactions
Base K₂CO₃, Triethylamine, DIPEA Neutralizes acids, facilitates substitution DIPEA used in lithiation steps
Temperature 0–120 °C Elevated temperatures increase reaction rate Lithiation at low temp (–80 °C)
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂ Essential for cross-coupling efficiency Used in Suzuki coupling
Reaction Time 1–36 hours Longer times improve conversion Extended stirring for complete reaction
Purification Column chromatography, recrystallization Achieves >95% purity Hexane/ethyl acetate gradients

Research Findings and Yield Data

  • Lithiation-carboxylation methods yield trifluoromethylated benzoic acids with yields up to 90%, with high purity (>98% by HPLC).
  • SNAr-based syntheses of pyridinyl-benzoic acids typically achieve moderate to high yields (60–85%), depending on solvent and base choice.
  • Cross-coupling reactions report yields in the range of 70–90%, with high regioselectivity and minimal byproducts.

Summary Table of Preparation Routes

Method Starting Materials Key Reagents/Conditions Yield Range (%) Advantages Limitations
Nucleophilic Aromatic Substitution (SNAr) 3-chloro-5-(trifluoromethyl)pyridin-2-ol + 4-halo benzoate K₂CO₃, DMF, 80–120 °C 60–85 Straightforward, mild conditions Requires activated substrates
Lithiation and Carboxylation Halogenated trifluoromethylpyridine t-BuLi, Dry ice, low temp (–80 °C) Up to 90 High regioselectivity Requires low temp, air-sensitive reagents
Palladium-Catalyzed Cross-Coupling Halogenated pyridine + boronic acid Pd catalyst, base, dioxane/water, 80–100 °C 70–90 Functional group tolerance Catalyst cost, metal residues

Chemical Reactions Analysis

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, sodium methoxide, and ammonium formate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively .

Comparison with Similar Compounds

Haloxyfop (CAS 69806-34-4)

  • Structure: 2-[4-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]phenoxy]propanoic acid .
  • Key Differences: Replaces the benzene-carboxylic acid group with a phenoxy-propanoic acid chain. The propanoic acid chain enhances herbicidal activity by mimicking fatty acid biosynthesis intermediates, a mechanism critical for its role as an acetyl-CoA carboxylase inhibitor .
  • Applications : Post-emergent herbicide for grass control in broadleaf crops .

Fluazifop-butyl (CAS 69806-50-4)

  • Structure: Butyl ester of 2-[4-(5-(trifluoromethyl)-2-pyridinyloxy)phenoxy]propanoic acid .
  • Key Differences :
    • Esterification of the carboxylic acid group improves lipid solubility and foliar absorption.
    • The butyl group is hydrolyzed in plants to release the active acid form .
  • Applications : Selective herbicide for grass weed control .

Derivatives with Modified Functional Groups

4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)benzenecarboxamide (CAS 339026-61-8)

  • Structure: Replaces the carboxylic acid (-COOH) with a carboxamide (-CONH-) linked to an oxyimino group .
  • The oxyimino moiety may enhance resistance to enzymatic degradation .

Ethyl 2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate

  • Structure : Incorporates a thiazole ring and ethyl ester group instead of benzene-carboxylic acid .
  • Key Differences :
    • The thiazole ring introduces additional nitrogen and sulfur atoms, which could modify electronic properties and bioavailability.
    • Esterification may delay activation until metabolic hydrolysis occurs .

Physicochemical and Functional Comparisons

Compound Molecular Formula Key Substituents Functional Group Applications References
Target Compound C₁₃H₈ClF₃NO₂ 3-Cl, 5-CF₃ on pyridine; benzene-COOH Carboxylic acid Potential herbicide intermediate
Haloxyfop C₁₅H₁₁ClF₃NO₄ 3-Cl, 5-CF₃ on pyridine; phenoxy-propanoic acid Propanoic acid Herbicide
Fluazifop-butyl C₁₉H₂₀F₃NO₄ 5-CF₃ on pyridine; butyl ester Ester Herbicide (prodrug)
CAS 339026-61-8 C₂₁H₁₃Cl₃F₃N₃O₃ 3-Cl, 5-CF₃ on pyridine; carboxamide-oxyimino Carboxamide Not specified (likely agrochemical)

Biological Activity

4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, along with detailed research findings.

  • Chemical Formula : C₁₃H₈ClF₃N
  • Molecular Weight : 301.65 g/mol
  • CAS Number : 950994-19-1
  • Boiling Point : 106 °C at 0.075 mmHg
  • Storage Temperature : Ambient

The biological activity of this compound can be attributed to its structural features, particularly the trifluoromethyl and chloro substituents on the pyridine ring. These groups enhance lipophilicity and metabolic stability, which are crucial for biological interactions.

  • Antiparasitic Activity : Research indicates that derivatives of this compound exhibit potent activity against various parasitic infections by targeting specific metabolic pathways in parasites, such as PfATP4 in malaria-causing Plasmodium species .
  • Antimicrobial Properties : The compound has shown promising results in inhibiting bacterial growth, particularly against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 3.12 to 12.5 μg/mL, suggesting significant antibacterial potential .

Case Study 1: Antimalarial Activity

A study focusing on the optimization of pyridine derivatives found that compounds similar to this compound exhibited enhanced activity against Plasmodium falciparum. The incorporation of trifluoromethyl groups was crucial for improving both potency and selectivity against the target enzyme PfATP4, with EC50 values reported as low as 0.010 μM .

Case Study 2: Antibacterial Efficacy

In vitro evaluations demonstrated that the compound effectively inhibits bacterial growth, with MIC values indicating strong activity against common pathogens. Comparative studies showed that modifications to the molecular structure could lead to variations in potency, underscoring the importance of chemical design in developing effective antimicrobial agents .

Data Table

Biological ActivityCompound StructureEC50/MIC ValuesReference
AntimalarialTrifluoromethyl derivative0.010 μM (EC50)
AntibacterialSimilar derivatives3.12 - 12.5 μg/mL (MIC)
Metabolic StabilityPyridine analogsVaries

Research Findings

  • Pharmacokinetics : Studies have shown that the trifluoromethyl group significantly enhances the pharmacokinetic profile of the compound by improving solubility and reducing metabolic degradation in liver microsomes .
  • Toxicity Assessment : Preliminary toxicity evaluations indicate that while the compound exhibits potent biological activity, careful assessment is necessary to determine its safety profile for therapeutic applications .
  • Structure-Activity Relationship (SAR) : Ongoing research into SAR has revealed that modifications to the pyridine ring can lead to substantial changes in biological activity, highlighting the importance of targeted structural optimization in drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]benzenecarboxylic acid, and what reaction conditions are critical for high yield?

  • Methodological Answer : Synthesis typically involves coupling a pyridinyl precursor (e.g., 3-chloro-5-(trifluoromethyl)-2-pyridineboronic acid) with a benzoic acid derivative via Suzuki-Miyaura cross-coupling. Key conditions include palladium catalysts (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and anhydrous solvents like dimethylformamide (DMF) or toluene . Post-reaction purification via recrystallization or column chromatography is essential to isolate the carboxylic acid product. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : Identify characteristic signals (e.g., aromatic protons at δ 7.5–8.5 ppm, CF₃ group at δ ~120 ppm in ¹⁹F NMR) .
  • Mass spectrometry (MS) : Confirm molecular weight (C₁₃H₇ClF₃NO₂; theoretical MW 313.65 g/mol) via ESI-MS or HRMS.
  • HPLC : Assess purity (>95%) with a reverse-phase C18 column and UV detection at 254 nm .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental design?

  • Methodological Answer :

  • Solubility : Limited in aqueous media; dissolves in polar aprotic solvents (e.g., DMSO, DMF). Solubility can be enhanced via salt formation (e.g., sodium carboxylate) .
  • Stability : Susceptible to photodegradation; store in amber vials at –20°C under inert atmosphere. Monitor decomposition by tracking carboxylic acid proton loss in ¹H NMR .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity and interaction with bacterial targets like phosphopantetheinyl transferases (PPTases)?

  • Methodological Answer : The -CF₃ group enhances lipophilicity and electron-withdrawing effects, potentially improving membrane permeability and target binding. To validate:

  • Perform enzyme inhibition assays using recombinant PPTases and compare IC₅₀ values against non-fluorinated analogs.
  • Use X-ray crystallography or molecular docking to map interactions between the -CF₃ group and enzyme active sites .

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or impurity profiles.

  • Reproducibility : Standardize assay protocols (e.g., fixed DMSO concentration ≤1%).
  • Impurity profiling : Use LC-MS to identify byproducts (e.g., decarboxylated derivatives) that may interfere with bioactivity .

Q. How can structure-activity relationship (SAR) studies optimize this compound for antimicrobial applications?

  • Methodological Answer :

  • Synthesize derivatives with modifications to the pyridinyl (e.g., substituent position) or carboxylic acid (e.g., ester prodrugs) groups.
  • Test derivatives against Gram-positive/-negative bacteria via MIC assays. Correlate activity trends with computational models (e.g., CoMFA) .

Q. What analytical techniques are suitable for studying degradation pathways under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat, light, or hydrolytic conditions (pH 1–13).
  • LC-MS/MS : Identify degradation products (e.g., decarboxylation, pyridine ring oxidation) .

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